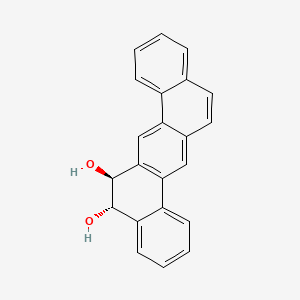
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This specific compound is a dihydrodiol derivative of dibenz(a,h)anthracene, which is known for its carcinogenic properties. The compound is of interest due to its potential biological activities and its role in environmental pollution studies.
Vorbereitungsmethoden
The synthesis of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved through several synthetic routes, including:
Osmium Tetroxide Method: Dibenz(a,h)anthracene is treated with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the dihydrodiol compound.
Microbial Transformation: Certain microorganisms can metabolize dibenz(a,h)anthracene to produce the dihydrodiol derivative.
Chemical Catalysis: Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the aromatic rings under controlled conditions.
Industrial production methods are less common due to the compound’s specific research applications and potential toxicity.
Analyse Chemischer Reaktionen
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydrodiol back to the parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Major products formed from these reactions include quinones, reduced hydrocarbons, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, including its potential genotoxic and carcinogenic effects.
Medicine: Research into its effects on cellular processes and its potential role in cancer development is ongoing.
Industry: While not widely used industrially, it serves as a reference compound in environmental pollution studies and the development of analytical methods for detecting PAHs.
Wirkmechanismus
The mechanism of action of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. It interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. This interaction can lead to the activation of cytochrome P450 enzymes, further metabolizing the compound into reactive intermediates that can damage cellular macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene include other PAH derivatives such as:
Benzo(a)pyrene: Another well-known carcinogenic PAH with similar biological effects.
Dibenz(a,h)anthracene: The parent compound from which the dihydrodiol derivative is synthesized.
Chrysene: A PAH with four fused benzene rings, also known for its carcinogenic properties.
The uniqueness of this compound lies in its specific dihydrodiol structure, which influences its reactivity and biological interactions compared to other PAHs.
Eigenschaften
CAS-Nummer |
105453-66-5 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
InChI-Schlüssel |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


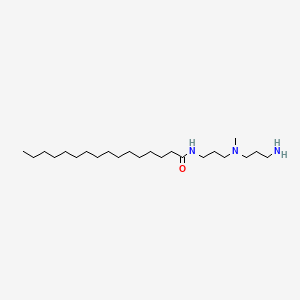
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
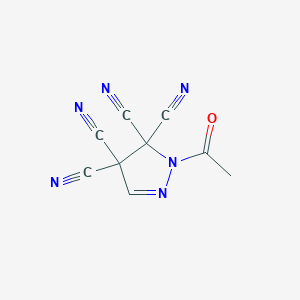
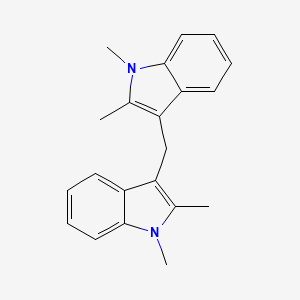
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
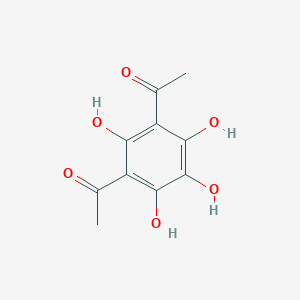
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
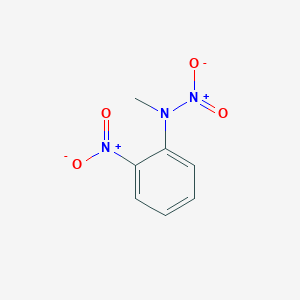
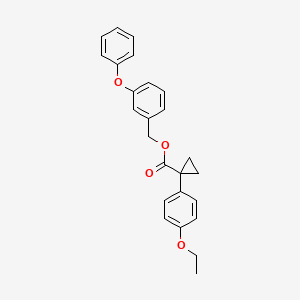
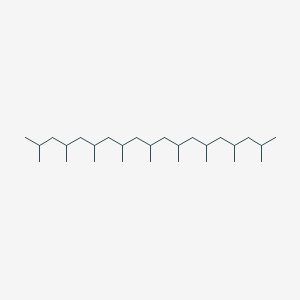
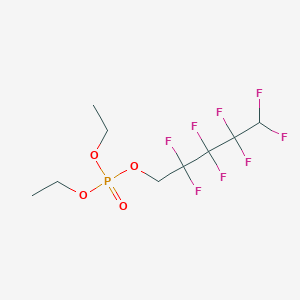
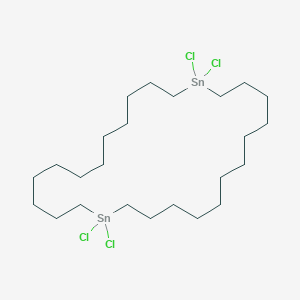
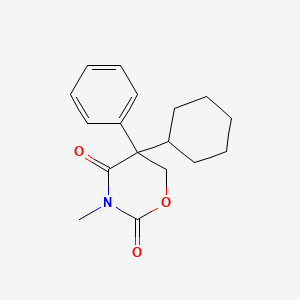
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
